molecular formula C16H16O3 B14139104 Methyl 5-(1-naphthyl)-5-oxopentanoate CAS No. 13672-44-1

Methyl 5-(1-naphthyl)-5-oxopentanoate

Cat. No.: B14139104
CAS No.: 13672-44-1
M. Wt: 256.30 g/mol
InChI Key: AYSMRTPHMVATPO-UHFFFAOYSA-N
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Description

Methyl 5-(1-naphthyl)-5-oxopentanoate is a methyl ester derivative of 5-oxopentanoic acid, characterized by a ketone group at the 5-position and a 1-naphthyl substituent. Its synthesis typically involves coupling reactions between naphthoyl derivatives and activated pentanoate intermediates, as seen in analogous compounds .

Properties

CAS No.

13672-44-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-naphthalen-1-yl-5-oxopentanoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)11-5-10-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3

InChI Key

AYSMRTPHMVATPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-naphthyl)-5-oxopentanoate typically involves the esterification of 5-(1-naphthyl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(1-naphthyl)-5-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 5-(1-naphthyl)-5-oxopentanoic acid or corresponding ketones.

    Reduction: 5-(1-naphthyl)-5-hydroxypentanoate or alkanes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-(1-naphthyl)-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and its inhibition. It is also employed in the development of enzyme assays.

Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5-(1-naphthyl)-5-oxopentanoate involves its interaction with enzymes such as esterases. The ester group is hydrolyzed by these enzymes, leading to the release of the active naphthyl-containing moiety. This process can modulate various biochemical pathways depending on the specific application.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 5-oxopentanoate backbone but differ in substituents, ester groups, or aromatic systems. Key comparisons are summarized in Table 1.

Table 1: Structural and Synthetic Comparison of 5-Oxopentanoate Derivatives

Compound Name Substituents/Modifications Ester Group Yield (%) Key Properties/Applications Reference
Methyl 5-(1-naphthyl)-5-oxopentanoate 1-Naphthyl at C5 Methyl N/A Hybrid aromatic-aliphatic structure [Hypothetical]
Ethyl 5-(2-naphthyl)-5-oxovalerate 2-Naphthyl at C5 Ethyl N/A Positional isomer; used in auxin studies
tert-Butyl 5-(chlorobenzamido)-5-oxopentanoate Chlorobenzamido-triazole at C5 tert-Butyl 44–74 Phloem mobility; plant resistance
Methyl 5-(benzylamino)-3-oxopentanoate Benzylamino at C5, ketone at C3 Methyl N/A Pharmaceutical intermediate
Methyl 5-(dimethylamino)-5-oxopentanoate Dimethylamino at C5 Methyl N/A Soluble in polar solvents

Key Observations :

  • Aromatic Substituents : The position of the naphthyl group (1- vs. 2-naphthyl) influences steric and electronic properties. For example, ethyl 5-(2-naphthyl)-5-oxovalerate () may exhibit different biological activity compared to the 1-naphthyl isomer due to altered π-stacking interactions .
  • Ester Groups : tert-Butyl esters (e.g., compounds in ) are often used to protect carboxylic acids during synthesis, whereas methyl/ethyl esters are more common in final products for enhanced solubility .
Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Rf Value IR Peaks (cm⁻¹) Reference
This compound Not reported N/A Expected: ~1720 (C=O ester) [Hypothetical]
tert-Butyl 5-(dichlorobenzamido)-5-oxopentanoate 223–225 0.58 1723 (C=O), 1641 (amide)
Methyl 5-(hydroxyamino)-5-oxopentanoate 217–219 N/A 3419 (O-H), 1709 (C=O)
Ethyl 5-(2-naphthyl)-5-oxovalerate Not reported N/A Data similar to methyl ester analogs

Key Insights :

  • Melting Points : Higher melting points in tert-butyl derivatives (e.g., 223–225°C in ) suggest crystalline stability due to bulky substituents .
  • Spectroscopic Data : IR peaks at ~1700–1720 cm⁻¹ confirm ester/ketone C=O stretches across all compounds .

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